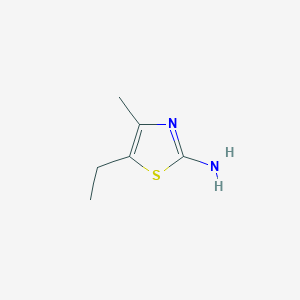

5-Ethyl-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHIPSIIRBMAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508497 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-32-7 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Sourcing and Qualification of Thiazole-Based Building Blocks for Pharmaceutical Research

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing critical chemical building blocks, with a specific focus on the thiazole scaffold. It addresses the common challenges of raw material qualification and outlines a robust methodology for ensuring the quality and consistency required for successful research and development.

Introduction: The Challenge of Sourcing Specialty Reagents

In pharmaceutical research, the integrity of every starting material is paramount. The quality of a single chemical building block can profoundly impact experimental reproducibility, impurity profiles, and ultimately, the viability of a drug candidate. This guide was prompted by an inquiry for commercial suppliers of "5-Ethyl-4-methylthiazol-2-amine."

Initial landscape analysis reveals that this specific compound is not listed in the catalogs of major chemical suppliers. This is a common scenario in discovery chemistry where researchers may be seeking novel or non-standard derivatives. However, the closely related and commercially prevalent compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6) , serves as a vital and versatile starting material for a wide array of synthetic applications.[1][2]

Therefore, this guide will use Ethyl 2-amino-4-methylthiazole-5-carboxylate as a primary exemplar to construct a universal framework for selecting suppliers and qualifying high-purity chemical reagents for research and development.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[3] This scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds and FDA-approved drugs.[4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for designing molecules with diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anti-cancer activities.[3][5][6] Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, for example, are known building blocks for agents with antineoplastic potential and have been used as intermediates in the synthesis of antibiotics like cefditoren pivoxil.[1][7]

Given its importance, securing a reliable and high-quality supply of functionalized thiazoles is a critical first step in many drug discovery programs.

A Strategic Framework for Supplier Qualification

Selecting a supplier is not merely a transactional process; it is the first step in quality control. For specialized reagents used in drug development, a rigorous vetting process is essential. This process can be visualized as a multi-stage funnel.

Caption: Workflow for Supplier Qualification and Incoming Material Validation.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document provided by a supplier. It is not just a statement of purity; it is a legally binding document that provides a detailed quality profile of a specific batch. Researchers must learn to critically evaluate, not just accept, the information presented.

Caption: Key Components of a Typical Certificate of Analysis (CoA).

Key Parameters to Scrutinize:

-

Purity (Assay): The analytical method is crucial. HPLC is a standard for purity assessment of organic molecules.[2] A purity value without a stated method (e.g., HPLC, qNMR, GC) should be treated with caution.

-

Identity Confirmation: The CoA should specify how the material's identity was confirmed. This is typically done using spectroscopic methods like NMR or FTIR, matched against a qualified reference standard.

-

Impurity Profile: While often not detailed on a standard CoA for research chemicals, understanding potential impurities (e.g., residual starting materials, solvents) is critical. For drug development, this becomes a central focus, guided by ICH Q3A/B guidelines.[8]

-

Batch Number: Always ensure the batch number on the CoA matches the number on the product label. This ensures traceability.

Commercial Supplier Directory for Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6)

The following table lists several commercial suppliers for the exemplar compound. This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence as outlined in this guide.

| Supplier | Example Product Number | Stated Purity | Notes |

| TCI America | E0898 | >98.0% (GC/HPLC) | Offers multiple pack sizes.[9] |

| Fisher Scientific | TCI-E08985G | 98.0+% | Distributes for TCI America. |

| Chem-Impex | 01789 | ≥ 99% (HPLC) | Provides detailed product information.[2] |

| PubChem Vendors | Multiple | Varies | Aggregates listings from numerous global suppliers.[10] |

| BLD Pharm | BD117096 | 98% | Provides basic chemical data and safety information. |

Protocol: Incoming Quality Control (QC) of a New Reagent

This protocol outlines a standard workflow for an analytical or medicinal chemistry lab to verify a new batch of a critical reagent like Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Objective: To confirm the identity and verify the purity of a newly received chemical batch against the supplier's CoA.

Materials:

-

Received chemical batch ("Sample")

-

Qualified Reference Standard (if available)

-

NMR tubes, appropriate deuterated solvent (e.g., DMSO-d₆)

-

HPLC vials, appropriate mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

-

FTIR spectrometer

-

Melting point apparatus

Methodology:

-

Documentation and Visual Inspection: 1.1. Log the new reagent into the lab inventory system, recording supplier, product name, CAS number, batch number, and delivery date. 1.2. Compare the batch number on the container with the CoA. 1.3. Visually inspect the material. Note its color, form (e.g., crystalline powder, amorphous solid), and any heterogeneity. The appearance should match the description on the CoA ("White to off-white crystalline powder").[2]

-

Identity Confirmation via Proton NMR (¹H NMR): 2.1. Prepare a sample by dissolving a small amount (~5-10 mg) of the new batch in a suitable deuterated solvent (e.g., 0.7 mL DMSO-d₆) in an NMR tube. 2.2. Acquire a ¹H NMR spectrum according to standard instrument procedures. 2.3. Process the spectrum (phasing, baseline correction, integration). 2.4. Compare the resulting spectrum with a reference spectrum (from literature, a previous batch, or the supplier). Verify that all characteristic chemical shifts, splitting patterns, and integrations are consistent with the structure of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC): 3.1. Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile). 3.2. Develop or use a standard HPLC method (e.g., C18 column, gradient elution with water/acetonitrile). 3.3. Inject the sample and acquire the chromatogram, monitoring at a relevant UV wavelength (e.g., 254 nm). 3.4. Integrate the peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). 3.5. The calculated purity should be consistent with the value reported on the CoA (e.g., ≥98.0%).[9]

-

Confirmation of Functional Groups via FTIR: 4.1. Acquire an FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory. 4.2. Compare the spectrum to a reference. Key stretches (e.g., N-H, C=O, C=N) should be present at the expected wavenumbers.

-

Conclusion and Release: 5.1. If all test results (Appearance, ¹H NMR, HPLC Purity) conform to the specifications on the CoA and known reference data, the batch is approved and "released" for use in experiments. 5.2. If any discrepancies are found, quarantine the material and contact the supplier's technical service department immediately with the data.

Safe Handling and Storage of Thiazole Derivatives

Proper handling and storage are crucial for maintaining reagent integrity and ensuring laboratory safety.

-

Hazard Identification: Thiazole derivatives like the exemplar compound may cause skin irritation, serious eye irritation, and respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[2] For sensitive compounds, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be required.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The successful execution of research and drug development programs is fundamentally dependent on the quality of the chemical starting materials. While the search for a specific molecule like "this compound" may lead to a dead end, the underlying principles of sourcing and qualification are universally applicable. By employing a strategic approach to supplier vetting, critically evaluating documentation like the Certificate of Analysis, and performing rigorous in-house quality control, researchers can build a foundation of chemical integrity. This diligence ensures that experimental outcomes are reliable, reproducible, and ultimately, translatable into meaningful scientific progress.

References

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. Available at: [Link]

-

World Health Organization (WHO). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Available at: [Link]

-

ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

- Google Patents.CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

-

MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2014, November 13). GUIDE TO INSPECTIONS OF PHARMACEUTICAL QUALITY CONTROL LABORATORIES. Available at: [Link]

- Google Patents.CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

National Institutes of Health (NIH). (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Available at: [Link]

-

ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Available at: [Link]

-

Cleanchem. 5-Hydroxymethyl Thiazole | CAS No: 38585-74-9. Available at: [Link]

-

Pharmaffiliates. 5-Thiazolemethanol | CAS No: 38585-74-9. Available at: [Link]

-

Scilife. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Available at: [Link]

-

GMP Navigator. Guidelines Quality Control. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 8. Guidelines Quality Control - GMP Navigator [gmp-navigator.com]

- 9. Ethyl 2-Amino-4-methylthiazole-5-carboxylate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 38585-74-9|Thiazol-5-ylmethanol|BLD Pharm [bldpharm.com]

5-Ethyl-4-methylthiazol-2-amine: Technical Guide to Discovery & Application

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 5-Ethyl-4-methylthiazol-2-amine (CAS 61764-32-7). This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in the design of bioactive heterocyclic compounds.

Executive Summary

This compound is a substituted aminothiazole derivative widely utilized as a pharmacophore in medicinal chemistry. Emerging from the foundational Hantzsch thiazole synthesis , this molecule represents a critical point in the Structure-Activity Relationship (SAR) evolution of thiazole-based drugs, particularly within the Oxicam class of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and modern kinase inhibitors. Its specific substitution pattern—a methyl group at C4 and an ethyl group at C5—provides a unique steric and lipophilic profile, allowing medicinal chemists to fine-tune metabolic stability and binding affinity in drug candidates.

Part 1: Historical Context & Discovery

The Hantzsch Legacy (1887)

The discovery of this compound is inextricably linked to the work of Arthur Hantzsch , who in 1887 revolutionized heterocyclic chemistry by reporting the condensation of

While the parent compound, 2-aminothiazole, was the first to be characterized, the demand for more lipophilic and metabolically robust analogs led to the synthesis of alkyl-substituted variants. The 5-ethyl-4-methyl derivative emerged as a strategic intermediate to explore the "hydrophobic pocket" tolerance of target enzymes, such as Cyclooxygenase (COX) and various tyrosine kinases.

Evolution in Drug Design

-

Sulfathiazoles (1930s-40s): Early antibiotics utilized the aminothiazole core.

-

Oxicams (1970s-80s): The development of Sudoxicam and Meloxicam highlighted the importance of the thiazole ring. Meloxicam utilizes a 5-methylthiazol-2-amine moiety.[1]

-

SAR Expansion: The 5-ethyl-4-methyl analog was synthesized to test the limits of steric bulk at the C5 position, often resulting in increased lipophilicity (

) and altered pharmacokinetic profiles compared to its methyl-only congeners.

Part 2: Chemical Synthesis & Mechanism

The synthesis of this compound is a classic example of convergent synthesis, requiring high regiochemical control.

Reaction Design: The Hantzsch Protocol

The synthesis relies on the condensation of 3-bromo-2-pentanone with thiourea .

-

Precursor A: 3-Bromo-2-pentanone (Generated via bromination of 2-pentanone).

-

Precursor B: Thiourea.[2]

-

Solvent: Ethanol or Water/Ethanol mix.

-

Catalyst: Often runs autocatalytically or with mild base neutralization.

Mechanistic Pathway[1]

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the

-carbon (C3) of 3-bromo-2-pentanone, displacing the bromide ion via an -

Cyclization: The amino group of the isothiourea intermediate attacks the carbonyl carbon (C2), closing the ring.

-

Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the logical flow from precursors to the purified active pharmaceutical ingredient (API) intermediate.

Figure 1: Step-wise Hantzsch synthesis pathway for this compound.

Part 3: Experimental Protocol

Role: Senior Application Scientist Objective: Synthesis of this compound with >98% purity for SAR screening.

Materials

-

2-Pentanone (CAS 107-87-9)

-

Bromine (CAS 7726-95-6)

-

Thiourea (CAS 62-56-6)

-

Ethanol (Absolute)

-

Sodium Hydroxide (10% aq)

Step 1: Preparation of 3-Bromo-2-pentanone

-

Charge a reactor with 2-pentanone (1.0 eq) and glacial acetic acid (solvent).

-

Cool to 0-5°C.

-

Add Bromine (1.0 eq) dropwise over 2 hours. Note: Maintain temperature <10°C to prevent poly-bromination.

-

Stir for 1 hour post-addition. The solution will decolorize as

is consumed. -

Quench with ice water and extract with dichloromethane (DCM).

-

Wash organic layer with saturated

to remove acid. Dry over -

Quality Check: GC-MS should show dominant peak for mono-brominated product.

Step 2: Thiazole Ring Formation

-

Dissolve Thiourea (1.1 eq) in Ethanol (5 mL/g).

-

Add 3-Bromo-2-pentanone (from Step 1) dropwise to the thiourea solution at room temperature.

-

Heat the mixture to reflux (78°C) for 4-6 hours.

-

Observation: A precipitate (HBr salt of the thiazole) may form.

-

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in water.

-

Basification: Adjust pH to ~9-10 using 10% NaOH solution. This liberates the free amine.

-

Extract with Ethyl Acetate (3x).

-

Dry organic phase (

) and evaporate to dryness.

Step 3: Purification & Validation

-

Recrystallization: Use Ethanol/Hexane or Toluene to obtain crystalline solid.

-

Melting Point: Expected range 79-82°C (verify with specific literature for this congener).

-

NMR Validation (

NMR,- ~1.2 ppm (Triplet, 3H, -CH2CH3 )

- ~2.2 ppm (Singlet, 3H, -CH3 at C4)

- ~2.6 ppm (Quartet, 2H, -CH2 CH3)

- ~4.8 ppm (Broad Singlet, 2H, -NH2 )

Part 4: Analytical Data Summary

| Property | Specification | Method |

| Molecular Formula | Elemental Analysis | |

| Molecular Weight | 142.22 g/mol | Mass Spectrometry |

| Appearance | Pale yellow to off-white crystalline solid | Visual |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Solubility Test |

| pKa (Conjugate Acid) | ~5.3 - 5.5 | Potentiometric Titration |

| LogP (Calc) | ~1.5 - 1.8 | In-silico / HPLC |

Part 5: Medicinal Chemistry Applications[2]

Bioisosteric Replacement in NSAIDs

In the development of Oxicams , the thiazole ring is crucial for binding to the COX enzyme active site.

-

Experimental Analog: Replacing the 5-methyl with 5-ethyl increases the hydrophobic contact area. This is often used to test the "tightness" of the binding pocket. If the 5-ethyl analog retains potency, it suggests the pocket can accommodate larger groups, allowing for further modification to improve solubility or metabolic stability.

Scaffold for Kinase Inhibitors

Substituted 2-aminothiazoles are "privileged structures" in kinase inhibition (e.g., Dasatinib). The 2-amino group serves as a hydrogen bond donor/acceptor "hinge binder," while the 4- and 5-position substituents orient the molecule within the hydrophobic regions of the ATP-binding site.

Visualization: SAR Logic

The diagram below depicts the decision tree a medicinal chemist uses when selecting this specific scaffold.

Figure 2: SAR Decision Tree for selecting this compound.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

-

PubChem. (2024). Compound Summary for CAS 61764-32-7: this compound.[1][3] National Library of Medicine. Link

-

Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-(2-thiazolyl)benzothiazinecarboxamides. Potent anti-inflammatory agents. Journal of Medicinal Chemistry. Link

-

ChemSrc. (2024). This compound Physicochemical Properties.Link

-

BenchChem. (2024). General Protocol for Hantzsch Thiazole Synthesis.Link

Sources

"5-Ethyl-4-methylthiazol-2-amine" theoretical properties

The following technical guide details the theoretical and practical profile of 5-Ethyl-4-methylthiazol-2-amine , a specialized heterocyclic building block.

Executive Summary

This compound (CAS Registry Number: Generic alkyl-aminothiazole class) is a substituted 2-aminothiazole derivative.[1][2] It serves as a critical intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceutical agents—specifically tyrosine kinase inhibitors and GPCR ligands. Its structure features an exocyclic primary amine capable of diverse functionalization, while the 4-methyl and 5-ethyl substitutions on the thiazole ring provide specific steric and lipophilic parameters essential for binding affinity in hydrophobic pockets.[1][2]

Molecular Architecture & Physicochemical Profile

The molecule consists of a five-membered thiazole ring substituted at the C2, C4, and C5 positions. The electronic environment is dominated by the electron-withdrawing nature of the sp2 nitrogen (N3) and the electron-donating sulfur atom (S1).[2]

Table 1: Theoretical Physicochemical Properties

Note: Values are calculated based on Consensus QSAR models (SwissADME/ACD Labs algorithms) for the free base form.

| Property | Value (Theoretical) | Description/Implication |

| Molecular Formula | C₆H₁₀N₂S | Core stoichiometry.[1][2] |

| Molecular Weight | 142.22 g/mol | Low MW fragment; ideal for fragment-based drug design (FBDD).[2] |

| LogP (Consensus) | 1.70 – 1.95 | Moderate lipophilicity; suggests good membrane permeability. |

| TPSA | ~41.13 Ų | Polar surface area dominated by the aminothiazole motif. |

| pKa (Ring N) | 5.3 ± 0.2 | The ring nitrogen is the primary basic center. |

| pKa (Exocyclic NH₂) | ~20 (Acidic dissociation) | The exocyclic amine is weakly basic due to resonance delocalization into the ring. |

| H-Bond Donors | 1 (NH₂) | Critical for H-bond interactions with receptor residues (e.g., hinge regions of kinases).[1][2] |

| H-Bond Acceptors | 2 (N3, NH₂) | The ring nitrogen (N3) is a strong acceptor.[2] |

Synthetic Pathways: The Hantzsch Protocol

The most authoritative and scalable method for synthesizing this compound is the Hantzsch Thiazole Synthesis .[1][2] This condensation reaction involves a thiourea and an

Retrosynthetic Logic

To achieve the specific 4-methyl-5-ethyl regiochemistry:

-

C4-Methyl Source: The carbonyl carbon of the ketone precursor.

-

C5-Ethyl Source: The

-carbon of the ketone precursor.[2]

Experimental Workflow

Reagents: Thiourea (1.1 eq), 3-Bromo-2-pentanone (1.0 eq), Ethanol (Solvent).[2] Conditions: Reflux, 2–4 hours.[3]

Step-by-Step Protocol:

-

Solvation: Dissolve thiourea in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-bromo-2-pentanone dropwise to the stirring solution. Note: The reaction is exothermic.

-

Cyclization: Heat the mixture to reflux (approx. 78°C). The reaction proceeds via nucleophilic attack of the sulfur on the

-carbon, followed by intramolecular attack of the nitrogen on the carbonyl. -

Dehydration: The intermediate hydroxy-thiazoline eliminates water to aromatize into the thiazole ring.[2]

-

Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt. Neutralize with aqueous Na₂CO₃ or NH₄OH to liberate the free base.

-

Purification: Recrystallization from ethanol/water or silica gel chromatography (Ethyl Acetate/Hexane).

Visualization: Hantzsch Synthesis Workflow

Caption: Figure 1. Hantzsch synthesis pathway for this compound.[1][2] The regiochemistry is dictated by the alpha-haloketone structure.[1][2]

Reactivity & Pharmacophore Analysis

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry.[2] The reactivity profile of the 5-ethyl-4-methyl derivative is defined by the competition between the exocyclic amine and the ring nitrogen.[1][2]

Nucleophilicity & Site-Selectivity[2]

-

Exocyclic Amine (NH₂): Generally the site of acylation and alkylation. However, under neutral conditions, the amine is less nucleophilic than expected due to conjugation with the ring.

-

Ring Nitrogen (N3): The most basic site. Protonation occurs here first.

-

C5 Position: Blocked by the ethyl group. This is crucial because the C5 position in unsubstituted aminothiazoles is highly reactive toward electrophilic aromatic substitution (halogenation, nitration). Blocking this site increases metabolic stability by preventing oxidative metabolism (e.g., by CYP450) at this position.

Key Transformations

-

Sandmeyer Reaction: Conversion of the NH₂ to a halide (Cl, Br, I) via diazonium salt formation. Useful for generating 2-halothiazoles for cross-coupling (Suzuki/Buchwald).[2]

-

Amide Coupling: Reaction with acid chlorides to form amides. This preserves the H-bond donor/acceptor motif found in many kinase inhibitors (e.g., Dasatinib).[2]

-

Buchwald-Hartwig Amination: Pd-catalyzed coupling of the amine with aryl halides.[2]

Visualization: Reactivity & SAR Logic

Caption: Figure 2. Structure-Activity Relationship (SAR) and reactivity map.[2] The C5-ethyl group enhances metabolic stability compared to unsubstituted analogs.[1][2]

Analytical Characterization (Theoretical)

To validate the synthesis of this compound, the following spectral signatures should be observed.

Proton NMR (¹H NMR)

Predicted shifts in DMSO-d₆ or CDCl₃:

- 6.5 – 7.0 ppm (2H, broad s): Exocyclic NH₂ protons. (Disappears on D₂O shake).

- 2.4 – 2.6 ppm (2H, q): Methylene protons (CH₂ ) of the ethyl group at C5.

- 2.1 – 2.3 ppm (3H, s): Methyl protons (CH₃ ) at C4.

- 1.1 – 1.2 ppm (3H, t): Terminal methyl protons (CH₃ ) of the ethyl group.

-

Absence: No singlet in the aromatic region (6.0–8.0 ppm) for the thiazole ring proton, confirming full substitution at C4 and C5.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).[2]

-

Molecular Ion: [M+H]⁺ peak at m/z 143.2 .

-

Fragmentation: Loss of ethyl group or ring cleavage may be observed at higher collision energies.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[2]

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] [2]

-

Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.[2]

-

Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles as potential antibacterial and antioxidant agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1).

-

SwissADME. (2023). "Physicochemical Properties and Drug-likeness."[2] Swiss Institute of Bioinformatics.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Column Chromatography Purification of 5-Ethyl-4-methylthiazol-2-amine

Abstract

This application note provides a detailed, experience-driven guide for the purification of 5-Ethyl-4-methylthiazol-2-amine using normal-phase column chromatography. Recognizing the unique challenges posed by basic heterocyclic amines, this document outlines a systematic approach, from initial physicochemical analysis and thin-layer chromatography (TLC) method development to a step-by-step preparative column protocol. Key strategies for mitigating common issues such as peak tailing are discussed in depth, emphasizing the use of mobile phase modifiers. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method to obtain high-purity this compound for downstream applications.

Introduction and Pre-Chromatographic Considerations

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and compromise the biological activity and safety of final products. Column chromatography remains a fundamental and versatile technique for the purification of synthetic compounds.

Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is the method of choice for this compound.[1][2] The separation is based on the analyte's polarity; more polar compounds interact more strongly with the stationary phase and thus elute more slowly.[3][4]

Physicochemical Properties of this compound Analogs:

While specific experimental data for the target compound is scarce, we can infer its properties from closely related analogs like 2-amino-5-methylthiazole and ethyl 2-amino-5-methylthiazole-4-carboxylate.

| Property | Estimated Value/Characteristic | Rationale and Implication for Chromatography |

| Structure | Contains a basic primary amine (-NH2) group and a polar thiazole ring. | The primary amine is a key feature. It is basic and capable of strong hydrogen bonding, making the molecule polar. |

| Polarity | Moderately to highly polar. | The molecule will have a strong affinity for the polar silica gel stationary phase. Non-polar solvents alone will not be sufficient to elute the compound. |

| Basicity | The amine group is basic (pKa of a similar 2-aminothiazole is ~5.4). | The basic amine can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[5] This acid-base interaction is a primary cause of peak tailing, which leads to poor separation and reduced yield.[6] |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and moderately soluble in ethyl acetate and dichloromethane. | This informs the choice of solvents for both sample loading and the mobile phase. |

The central challenge in purifying this compound on silica gel is its basicity. The interaction with acidic silanol groups must be suppressed to achieve a successful separation.[5][7]

The Critical Role of Mobile Phase Modifiers

Standard solvent systems (e.g., hexane/ethyl acetate) will likely result in significant peak tailing for this compound. To counteract the interaction between the basic amine and acidic silica, a small amount of a competing base must be added to the mobile phase.[5]

Triethylamine (TEA) is the most common and effective modifier for this purpose. The TEA, being a stronger base, preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from the target analyte.[8] This allows the target amine to travel through the column with minimal undesirable ionic interaction, resulting in a more symmetrical peak shape and better separation. A typical concentration of 0.1% to 2% (v/v) TEA in the eluent is recommended as a starting point.[9]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation must be optimized on a small scale using TLC. This allows for rapid screening of various solvent systems to find the one that provides the best separation. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4 .[10] An Rf in this range generally translates well to preparative column chromatography, ensuring the compound elutes in a reasonable volume without being too close to the solvent front or sticking to the baseline.

Protocol for TLC Method Development:

-

Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Prepare Eluent Systems: In separate chambers, prepare various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 1% triethylamine (TEA) to each of these mixtures.

-

Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors.[11]

-

Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).

-

Calculate Rf and Analyze: Calculate the Rf value for the target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Observe the separation from impurities. The ideal system will show a clear separation between the desired spot (at Rf ≈ 0.2-0.4) and other components.

Workflow for Mobile Phase Selection

Caption: A flowchart for systematic TLC-based mobile phase optimization.

Detailed Protocol for Preparative Column Chromatography

This protocol assumes a standard flash chromatography setup.[9][12]

Materials and Reagents:

-

Silica Gel (flash grade, e.g., 230-400 mesh)

-

This compound (crude mixture)

-

Solvents: Hexane (or Heptane), Ethyl Acetate (or other chosen polar solvent), Dichloromethane (for sample loading) - all chromatography grade

-

Triethylamine (TEA)

-

Glass chromatography column with stopcock

-

Sand (washed)

-

Cotton or glass wool

-

Collection vessels (test tubes or flasks)

-

TLC plates, chamber, and UV lamp

Step 1: Determine Column Size and Silica Quantity

The amount of silica gel needed depends on the mass of the crude material and the difficulty of the separation (as determined by TLC).[12]

| Separation Difficulty (ΔRf) | Silica:Crude Mass Ratio (w/w) |

| Easy (ΔRf > 0.2) | 30:1 to 50:1 |

| Moderate (0.1 < ΔRf < 0.2) | 50:1 to 100:1 |

| Difficult (ΔRf < 0.1) | >100:1 |

Example: For 1 gram of crude material with a moderate separation, you would use 50-100 grams of silica gel. Choose a column that this amount of silica will fill to about one-third to one-half of its main body.[12]

Step 2: Prepare the Mobile Phase

Prepare a sufficient volume of the optimal mobile phase identified during the TLC stage (including the 1% TEA). A good rule of thumb is to prepare at least 10 times the volume as the weight of silica in grams (e.g., 100 g silica requires at least 1 L of eluent).[9]

Step 3: Pack the Column (Slurry Method)

-

Setup: Securely clamp the column in a perfectly vertical position in a fume hood.[12]

-

Plug: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

-

Slurry: In a separate beaker, mix the calculated amount of silica gel with the mobile phase to form a consistent, pourable slurry.

-

Pour: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in one continuous motion. Use more mobile phase to rinse any remaining silica from the beaker into the column.

-

Pack: Tap the side of the column gently to dislodge air bubbles and encourage even packing.[13] Allow the solvent to drain until the level is just above the top of the silica bed. Never let the silica run dry.

-

Finalize: Add a final protective layer of sand (~1 cm) on top of the silica bed to prevent disturbance during sample loading. Drain the excess solvent until it is level with the top of the sand.

Step 4: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds that may have limited solubility in the mobile phase, as it often leads to better band sharpness and separation.

-

Dissolve the crude mixture (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[14]

-

Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

Step 5: Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column, filling the space above the sand.

-

Open the stopcock and begin collecting the eluent in fractions. Use gentle positive pressure (flash chromatography) to maintain a steady flow rate.

-

The volume of each fraction should be appropriate for the column size. For a medium-sized column, 10-20 mL fractions are typical.

-

Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them. This allows you to track which fractions contain your product.

Step 6: Isolation

-

Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

-

Remove the solvents (and the TEA) under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Protocol for Column Chromatography

Caption: Step-by-step workflow for the preparative purification process.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Peak Tailing / Streaking on TLC | Strong interaction with acidic silica. | Ensure TEA (or another amine modifier) is present in the mobile phase (0.5-2%).[9][15] |

| Compound Stuck at Baseline (Rf=0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., move from 10% to 20% Ethyl Acetate in Hexane). |

| Compound at Solvent Front (Rf=1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., move from 50% to 30% Ethyl Acetate in Hexane).[16] |

| Poor Separation / Overlapping Spots | Column was overloaded; Poor column packing (cracks/channels); Inappropriate mobile phase. | Reduce the amount of crude material relative to silica.[12] Repack the column carefully. Re-optimize the mobile phase with TLC to maximize ΔRf. |

| Cracked or Dry Silica Bed | Solvent level dropped below the top of the stationary phase. | This is often irreversible. The column must be repacked. Always keep the silica bed wet with solvent.[13] |

Conclusion

The successful purification of this compound by normal-phase column chromatography is highly achievable with careful planning and execution. The key to success lies in acknowledging the basic nature of the amine functional group and proactively mitigating its interaction with the acidic silica stationary phase. The systematic use of TLC for method development, coupled with the inclusion of triethylamine as a mobile phase modifier, is essential for achieving sharp peaks and excellent separation. The detailed protocol and troubleshooting guide provided herein offer a robust framework for obtaining this valuable chemical intermediate in high purity.

References

- Smolecule. (2023). Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate.

- REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.

- Chemistry LibreTexts. (2025). Running a flash column.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

- ChemicalBook. (2025). Ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?

- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.

- Reddit. (2021). Some helpful column chromatography math. r/chemistry.

- Reddit. (2025). TLC Solvent for Very Polar Molecule. r/Chempros.

- Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.

- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.

- Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?

- Chemistry LibreTexts. (2022). Thin Layer Chromatography.

- PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information.

- Crawford Scientific. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.

- Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from University of California, Santa Barbara website.

- Chromatography Forum. (2007). severe tailing on column.

- Chemistry For Everyone. (2025). How Much Silica Gel To Use For Column Chromatography?

- Biotage. (2023). Is there an easy way to purify organic amines?

- ALWSCI. (2025). What Is Normal Phase And Reversed Phase Chromatography?

- IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.

- Biotage. (2023). 5 Steps to successful flash chromatography.

- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.

- Chemsrc. (2025). CAS#:72054-60-5 | Ethyl 2-amino-5-methylthiazole-4-carboxylate.

- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).

- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.

- Operachem. (2024). TLC-Thin Layer Chromatography.

Sources

- 1. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]

- 2. hawach.com [hawach.com]

- 3. biotage.com [biotage.com]

- 4. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 5. biotage.com [biotage.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. biotage.com [biotage.com]

- 8. lcms.cz [lcms.cz]

- 9. How to set up and run a flash chromatography column. [reachdevices.com]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chromatography [chem.rochester.edu]

- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 15. severe tailing on column - Chromatography Forum [chromforum.org]

- 16. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]

Application Notes & Protocols for the Investigation of 2-Aminothiazole Scaffolds in Anticancer Research, Featuring 5-Ethyl-4-methylthiazol-2-amine

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the anticancer potential of the 2-aminothiazole scaffold, with "5-Ethyl-4-methylthiazol-2-amine" as a representative molecule. This document provides an in-depth overview of the mechanisms of action, key experimental protocols, and data interpretation within the context of oncology drug discovery.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Oncology

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. Numerous derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, establishing this scaffold as a "privileged" structure in the design of novel anticancer agents[3][4]. This compound represents a fundamental structure within this class, and while specific research on this exact molecule is emerging, the broader family of 2-aminothiazole derivatives provides a robust foundation for its investigation as a potential anticancer compound.

The therapeutic potential of 2-aminothiazole derivatives stems from their ability to interact with multiple biological targets crucial for cancer cell proliferation and survival[3]. These compounds have been shown to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit key signaling pathways that are often dysregulated in cancer[3][5].

Mechanisms of Anticancer Activity for 2-Aminothiazole Derivatives

The anticancer effects of 2-aminothiazole derivatives are multifaceted, often involving the modulation of several key cellular processes. Understanding these mechanisms is crucial for designing effective experimental strategies and for the rational development of new therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 2-aminothiazole compounds exert their anticancer effects is through the induction of apoptosis. This process is often accompanied by cell cycle arrest at different phases, preventing the uncontrolled proliferation of cancer cells.

-

Apoptosis Induction: Studies have shown that 2-aminothiazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways[6][7]. This is often characterized by the activation of caspases (like caspase-3), upregulation of pro-apoptotic proteins (e.g., Bax), and downregulation of anti-apoptotic proteins (e.g., Bcl-2)[3]. Furthermore, these compounds can lead to the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further promoting apoptotic cell death[3][6].

-

Cell Cycle Arrest: The antiproliferative activity of these compounds is also linked to their ability to halt the cell cycle, most commonly at the G2/M or G0/G1 phases[3][5]. This arrest prevents cancer cells from proceeding through mitosis and ultimately leads to cell death. The specific phase of arrest can depend on the chemical structure of the derivative and the cancer cell line being studied.

Inhibition of Key Signaling Pathways

2-Aminothiazole derivatives have been identified as inhibitors of several protein kinases that are critical for tumor growth and progression.

-

Kinase Inhibition: This class of compounds has been shown to target a variety of kinases, including EGFR/VEGFR, Akt, PI3K/mTOR, and Src/Abl kinases[3]. By inhibiting these enzymes, 2-aminothiazole derivatives can block the downstream signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. For example, some derivatives are potent inhibitors of CDK9, which leads to the downregulation of the anti-apoptotic protein Mcl-1 and subsequent apoptosis[8].

-

Tubulin Polymerization Inhibition: Certain 2-aminothiazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization[3]. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, a mechanism shared with established anticancer drugs like paclitaxel.

The following diagram illustrates the key signaling pathways targeted by 2-aminothiazole derivatives.

Caption: General workflow for in vitro anticancer screening.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

| Position of Substitution | Effect on Anticancer Activity | Reference |

| C4 and C5 positions | Lipophilic substituents like butylidene or aromatic groups can enhance cytotoxicity. However, the incorporation of a methyl group at either C4 or C5 can decrease potency. | [3] |

| 2-amino group | Acylation or arylation of the amino group can significantly modulate the anticancer activity. | [3] |

| Aromatic substitutions | Aromatic substitutions on the thiazole core generally improve antitumor activity compared to aliphatic substitutions. | [3] |

These SAR insights are crucial for guiding the design and synthesis of new, more potent 2-aminothiazole-based anticancer agents.[9]

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. Derivatives of this class have demonstrated significant efficacy against a broad range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. While further investigation into the specific activity of this compound is warranted, the extensive research on analogous compounds provides a strong rationale for its evaluation. Future studies should focus on in vivo efficacy and toxicity profiling, as well as the identification of specific molecular targets to further elucidate the therapeutic potential of this important class of compounds.

References

- Smolecule. (2023, August 15). Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5.

- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- PubMed. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins.

- ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (2025, August 4). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells.

- KUYAM. (2025, April 27). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation.

- ResearchGate. (2019, May 20). 2‐Amino‐5‐arylazothiazole‐Based Derivatives: In Vitro Cytotoxicity, Antioxidant Properties, and Bleomycin‐Dependent DNA Damage | Request PDF.

- Taylor & Francis. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

- National Institutes of Health. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells.

- ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry.

- PubMed Central. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.

- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- PubMed. (2014, April 9). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.

- ResearchGate. (2025, August 9). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities | Request PDF.

- PubMed Central. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.

- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.

- Neliti. (2018, May 6). A Review On Thiazole As Anticancer Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

Application Note: Bioanalytical Quantification of 5-Ethyl-4-methylthiazol-2-amine in Biological Systems

This Application Note is structured to serve as a definitive technical guide for the bioanalysis of 5-Ethyl-4-methylthiazol-2-amine (EMTA). It synthesizes principles of organic mass spectrometry, trace analysis, and regulatory validation standards (FDA/EMA).

Abstract & Scientific Context

This compound (EMTA) is a functionalized aminothiazole often encountered as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs), a potential degradation impurity, or a bioactive metabolite in pharmacokinetic studies.

The quantification of EMTA in biological matrices (plasma, urine, tissue homogenate) presents specific challenges:

-

Polarity: The 2-amino group renders the molecule basic (pKa ~5.8–6.2), leading to poor retention on traditional acidic C18 reversed-phase methods.

-

Matrix Interference: Endogenous amines and phospholipids can cause significant ion suppression in the low-mass region (MW 142.2 Da).

-

Stability: Primary aminothiazoles can be susceptible to oxidative degradation or ring-opening under harsh acidic conditions.

This protocol details a High-pH Reversed-Phase LC-MS/MS method designed to neutralize the analyte for superior retention, coupled with a specific Liquid-Liquid Extraction (LLE) to eliminate matrix interferences.

Physicochemical Profile

Understanding the molecule is the first step to robust method development.

| Property | Value (Estimated/Lit) | Implications for Assay Design |

| IUPAC Name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | Unambiguous identification.[1] |

| Formula | C₆H₁₀N₂S | Monoisotopic Mass: 142.06 Da . |

| pKa (Base) | ~5.8 – 6.2 | Ionized (+1) at physiological pH. Neutral at pH > 8.0. |

| LogP | ~1.5 – 1.8 | Moderately lipophilic when neutral; hydrophilic when ionized. |

| Solubility | Soluble in MeOH, DMSO, Acidic Water | Avoid pure water for stock solutions; use 50% MeOH. |

Sample Preparation Protocol

Strategy: Liquid-Liquid Extraction (LLE) at alkaline pH. Rationale: By adjusting the sample pH to >9.0, EMTA becomes uncharged. This allows it to partition efficiently into an organic solvent (MTBE or Ethyl Acetate), leaving polar matrix components (salts, proteins, phospholipids) in the aqueous phase.

Reagents

-

Extraction Buffer: 0.1 M Ammonium Carbonate (pH 10).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

-

Internal Standard (IS): 2-Amino-4-methylthiazole (structural analog) or stable isotope labeled EMTA (if available).

Step-by-Step Workflow

Figure 1: Alkaline Liquid-Liquid Extraction (LLE) workflow for maximizing recovery and minimizing phospholipid carryover.

LC-MS/MS Instrumentation & Conditions

Chromatographic Strategy: High-pH Reversed Phase

Standard acidic mobile phases (Formic acid) protonate EMTA, causing it to elute in the void volume. Using a high pH (pH 9-10) mobile phase keeps the amine neutral, increasing interaction with the C18 stationary phase and ensuring retention away from the suppression zone.

Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent (High pH stable). Column Temp: 40°C. Flow Rate: 0.4 mL/min.

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.5, adj. with NH₄OH) |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | 0-0.5 min: 5% B (Isocratic hold) 0.5-3.0 min: 5% -> 90% B (Linear ramp) 3.0-4.0 min: 90% B (Wash) 4.0-4.1 min: 90% -> 5% B 4.1-6.0 min: 5% B (Re-equilibration) |

Mass Spectrometry (ESI+)

Ionization: Electrospray Ionization (ESI), Positive Mode. Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

Gas Flow: 1000 L/hr

MRM Transitions: The fragmentation of 2-aminothiazoles typically involves the loss of the amino group as ammonia (NH₃, -17 Da) or cleavage of the thiazole ring.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type |

| EMTA | 143.1 [M+H]⁺ | 126.1 [M+H-NH₃]⁺ | 25 | 20 | Quantifier |

| EMTA | 143.1 | 84.0 (Ring Frag) | 25 | 35 | Qualifier |

| IS (Analog) | 115.1 [M+H]⁺ | 98.1 [M+H-NH₃]⁺ | 25 | 20 | Internal Std |

Note: Optimize Collision Energy (CE) for your specific platform. The loss of ammonia (126.1) is usually the most intense transition.

Method Validation & Quality Control

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

A. Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression (y = mx + c) with 1/x² weighting.

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

B. Matrix Effect & Recovery

Since EMTA is a low molecular weight molecule, it is highly susceptible to suppression.

-

Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution. Target MF: 0.85 – 1.15.

-

Recovery (RE): Compare peak area of pre-extraction spiked plasma vs. post-extraction spiked. Target RE: >70% consistent across levels.

C. Stability

-

Benchtop: 4 hours at Room Temp (Protect from light; aminothiazoles can be photosensitive).

-

Autosampler: 24 hours at 10°C.

-

Freeze/Thaw: 3 cycles at -80°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is >9.0 to suppress silanol ionization and neutralize the amine. |

| Low Sensitivity | Ion suppression or poor extraction. | Switch from Protein Precipitation (PPT) to LLE. Check ESI capillary voltage. |

| Carryover | Adsorption to injector needle. | Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid. |

| Double Peaks | Tautomerism (Amino vs Imino). | This is rare in RP-LC but possible. Increase column temperature to 50°C to coalesce tautomers. |

References

-

Dasatinib Synthesis & Impurities: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.Journal of Medicinal Chemistry , 47(27), 6658–6661. Link

-

Aminothiazole Fragmentation: Piraud, M., et al. (2003).[2] ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders...[2] (General fragmentation rules for small amines). Rapid Communications in Mass Spectrometry , 17(12), 1297-1311.[2] Link

-

Tautomerism in Aminothiazoles: Rostkowska, H., et al. (2022).[3] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.Molecules , 27(12), 3925. Link

-

Bioanalytical Guidance: US FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry.Link

Sources

- 1. vixra.org [vixra.org]

- 2. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dasatinib Impurity 47 | C22H26ClN7O3S | CID 154631486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimizing the 5-Ethyl-4-methylthiazol-2-amine Scaffold

Introduction & Scientific Context

5-Ethyl-4-methylthiazol-2-amine (CAS: 1779-81-3) represents a "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a structural motif found in numerous FDA-approved therapeutics, including the tyrosine kinase inhibitor Dasatinib and various antimicrobial agents.

Unlike simple reagents, this molecule serves as a critical bifunctional building block . Its C2-amino group acts as a nucleophilic handle for library generation (via amide coupling or Schiff base formation), while the C4/C5 alkyl substitutions modulate lipophilicity (LogP) and steric fit within enzyme binding pockets.

This application note provides a rigorous, self-validating workflow for researchers utilizing this scaffold, moving from raw synthesis to high-throughput screening (HTS) preparation.

Physicochemical Profile & Handling

Before initiating protocols, researchers must account for the specific physical properties of the scaffold to ensure assay reproducibility.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Weight | 142.22 g/mol | Calculation basis for Molarity. |

| Predicted LogP | ~1.6 - 1.9 | Moderate lipophilicity; cell-permeable. |

| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (Poor) | Critical: Must use DMSO for stock solutions. Aqueous buffers will cause precipitation >100 µM. |

| pKa (Conjugate Acid) | ~5.3 (Thiazole nitrogen) | The exocyclic amine is weakly basic; protonation occurs on the ring nitrogen first. |

| Stability | Susceptible to N-oxidation | Store under Argon/Nitrogen at -20°C. Avoid prolonged exposure to air in solution. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocols described below, ensuring a closed-loop validation system.

Figure 1: Integrated workflow for the synthesis, validation, and application of this compound.

Protocol 1: Hantzsch Synthesis & Purification

If the specific derivative is not commercially available, or if C4/C5 substitution variation is required, the Hantzsch Thiazole Synthesis is the gold standard.

Objective: Synthesize this compound from acyclic precursors.

Reaction Logic: Condensation of an

Materials

-

Precursor A: 3-Bromo-2-pentanone (1.0 equiv)

-

Precursor B: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute)[1]

-

Base: NaHCO3 (saturated aqueous)[2]

Step-by-Step Methodology

-

Solvation: Dissolve Thiourea (1.1 equiv) in absolute ethanol (5 mL per mmol) in a round-bottom flask.

-

Addition: Add 3-Bromo-2-pentanone (1.0 equiv) dropwise at room temperature.

-

Mechanistic Insight: The sulfur atom of thiourea attacks the

-carbon of the ketone (SN2), displacing the bromide.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting ketone spot should disappear.

-

-

Precipitation: Cool the reaction to 0°C. The hydrobromide salt of the thiazole may precipitate.

-

Neutralization (Critical): The product exists as an HBr salt.[2]

-

Evaporate ethanol.

-

Resuspend residue in water.

-

Slowly add saturated NaHCO3 until pH ~9–10. The free base amine will precipitate or oil out.

-

-

Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO4 and concentrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography if purity <95%.

Protocol 2: Derivatization (Amide Coupling)

The free amine is rarely the final drug; it is a scaffold. This protocol details coupling with a carboxylic acid (R-COOH) to generate a bioactive amide library.

Objective: Convert the 2-amino group into an amide (Pharmacophore installation).

Materials

-

Scaffold: this compound (1.0 equiv)

-

Partner: Carboxylic Acid (R-COOH) (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Activation: In a vial, dissolve R-COOH (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 10 mins at RT.

-

Why: This pre-activates the acid to the OAt-ester, preventing slow reactivity of the thiazole amine (which is less nucleophilic than a standard alkyl amine due to ring electron withdrawal).

-

-

Coupling: Add this compound (1.0 eq) and remaining DIPEA (1.5 eq).

-

Incubation: Stir at 40°C for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

-

Validation: Verify Mass Shift via LC-MS.

-

Expected Shift: MW(Product) = MW(Scaffold) + MW(Acid) - 18 (Water).

-

Protocol 3: Biological Assay Preparation (HTS)

Thiazole-2-amines are prone to aggregation in aqueous media if handled incorrectly. This protocol ensures "Assay Ready" plates without precipitation artifacts.

Objective: Create stable stock solutions for IC50/MIC determination.

Stock Solution Generation

-

Primary Stock (100 mM): Weigh solid scaffold. Dissolve in 100% DMSO. Vortex for 60 seconds.

-

QC: Visually inspect for turbidity. If turbid, sonicate for 5 mins.

-

-

Working Stock (100x): Dilute Primary Stock to 10 mM or 1 mM in 100% DMSO.

-

Note: Never dilute directly into water for storage.

-

Serial Dilution Scheme (DOT Visualization)

The following diagram illustrates the dilution logic to maintain constant DMSO concentration (avoiding "solvent shock" to cells/enzymes).

Figure 2: Serial dilution strategy ensuring constant 1% DMSO concentration across all assay points.

Data Analysis (Self-Validation)

When analyzing screening data, use the Z-Factor to validate the assay quality before accepting the IC50 of the thiazole derivative.

-

Requirement: Z-factor > 0.5 is required for a valid HTS run. If Z < 0.5, check thiazole solubility (precipitation causes noise).

References

-

Mishra, K., et al. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.

-

BenchChem. (2025).[2] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes."

-

Chhabria, M.T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."

Sources

Troubleshooting & Optimization

"5-Ethyl-4-methylthiazol-2-amine" stability and storage issues

Technical Support Center: 5-Ethyl-4-methylthiazol-2-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As a substituted 2-aminothiazole, this heterocyclic building block is valuable in synthetic chemistry and drug discovery. However, its stability and proper storage are critical for ensuring experimental reproducibility and success. This guide is designed to provide you with field-proven insights and troubleshooting protocols based on established chemical principles and data from structurally related compounds.

Due to the limited availability of stability data specifically for this compound, this guide synthesizes information from safety data sheets (SDS) of analogous compounds and relevant chemical literature to provide a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal long-term and short-term storage conditions for this compound?

The key to maintaining the integrity of this compound is to protect it from atmospheric and environmental contaminants. Based on guidelines for similar thiazole derivatives, the following conditions are recommended.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The 2-amino group and thiazole ring can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |

| Light | Store in an amber or opaque container in a dark location. | Heterocyclic compounds can be light-sensitive. A study on the related 2-amino-4-methylthiazole demonstrated photochemical degradation upon UV irradiation.[4] |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. | Prevents hydrolysis and absorption of atmospheric moisture, which can compromise compound integrity.[1][3] Use of a desiccator is recommended. |

| Container | Use a tightly sealed polyethylene or polypropylene container.[5] | Ensures a good seal against the atmosphere and prevents contamination. |

Q2: What chemical incompatibilities should I be aware of when working with this compound?

To prevent hazardous or unwanted reactions, avoid contact with the following substances[1][5][6]:

-

Strong Oxidizing Agents: (e.g., nitrates, perchlorates, concentrated hydrogen peroxide). These can lead to vigorous, potentially explosive reactions and degradation of the thiazole ring.

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can form salts, but may also promote hydrolysis or other degradation pathways under harsh conditions.

-

Strong Bases: May deprotonate the amino group, affecting its reactivity.

-

Strong Reducing Agents: May lead to unwanted side reactions.

Q3: What are the likely degradation pathways for this compound?

Understanding potential degradation is crucial for troubleshooting. The primary concerns for 2-aminothiazole derivatives are oxidation and photodegradation.

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The compound, which should be a white or off-white solid, has developed a yellow or brownish tint.

-

Probable Cause: This discoloration is a strong indicator of chemical degradation, most likely due to oxidation from improper storage and exposure to air and/or light.

-

Immediate Action: Do not use the discolored compound. Its purity is compromised, which will lead to unreliable and unrepeatable experimental results.

-

Preventative Protocol: Implement a rigorous handling and storage protocol.

Caption: Recommended workflow for handling and storage to prevent degradation.

Issue 2: My reaction is showing low yield, multiple unexpected spots on TLC, or complex NMR spectra.

-

Probable Cause A: Purity of the Starting Material. The most common cause of failed reactions is impure or degraded starting material. The impurities can inhibit the reaction or generate side products.

-

Solution A: Pre-reaction Purity Check. Before starting a reaction, especially with an older reagent, verify its purity.

Protocol: Assessing Compound Purity via ¹H NMR

-

Sample Preparation: Carefully weigh a small, representative sample of your this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a known amount of an internal standard with a simple, well-resolved peak that does not overlap with your compound's signals (e.g., dimethyl terephthalate).

-

Acquire Spectrum: Run a standard ¹H NMR experiment.

-

Analysis: Integrate the peaks corresponding to your compound and the internal standard. The relative integration will allow you to quantify the purity. Look for unexpected peaks, which indicate the presence of impurities or degradation products. If significant impurities are detected, purify the material (e.g., by recrystallization) or use a fresh batch.

-

-

Probable Cause B: Reaction Incompatibility. Your reaction conditions (e.g., presence of an oxidizing agent, extreme pH) may be causing the this compound to degrade in situ.

-

Solution B: Review and Modify Reaction Conditions. Examine your synthetic route for any reagents known to be incompatible with aminothiazoles. If an oxidant is necessary, consider using milder conditions or a different synthetic strategy. If the reaction is pH-sensitive, ensure adequate buffering.

Issue 3: The compound is failing to dissolve in a solvent in which it was previously soluble.

-

Probable Cause: This often points to polymerization or the formation of insoluble degradation products. Over time, slow degradation can lead to the formation of complex, high-molecular-weight species.

-

Solution:

-

Verify Solubility: Confirm the recommended solvents. For a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, good solubility is reported in DMF, DMSO, and Ethanol.[7]

-

Attempt Mild Solubilization: Gently warm the mixture and sonicate to see if dissolution improves.

-

Use Fresh Material: If the compound remains insoluble, it has likely degraded. It is highly recommended to discard the material and obtain a fresh, high-purity batch to ensure the success of your research.

-

References

- Safety Data Sheet for a related 2-aminothiadiazole derivative. (URL not available for direct linking, general safety guidelines cited).

- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (URL not available for direct linking, general safety guidelines cited).

-

PubChem Entry for 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem. [Link]

- Safety Data Sheet for 4-methyl-5-Thiazoleethanol. Fisher Scientific. (URL not available for direct linking, general safety guidelines cited).

- Safety Data Sheet for a related thiazole derivative. (URL not available for direct linking, general safety guidelines cited).

- Safety Data Sheet for Ethyl 2-amino-4-methylthiazole-5-carboxylate. Fisher Scientific. (URL not available for direct linking, general safety guidelines cited).

- Safety Data Sheet for 2-Amino-5-methylthiazole. Santa Cruz Biotechnology. (URL not available for direct linking, general safety guidelines cited).

- Safety Data Sheet for a related compound. (URL not available for direct linking, general safety guidelines cited).

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. National Institutes of Health (NIH). [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. [Link]

-

2-Aminothiazole Wikipedia Page. Wikipedia. [Link]

-